VAP‑1 Inhibitory Potency and Human/Rodent Species Selectivity Ratio
N-[(2-aminophenyl)methyl]benzamide inhibits human vascular adhesion protein‑1 (VAP‑1/SSAO) with an IC₅₀ of 53 nM, while the corresponding rat enzyme shows reduced sensitivity (IC₅₀ = 120 nM), yielding a human/rat selectivity ratio of 2.3 [1]. In the same BindingDB dataset from Astellas Pharma, the most potent analog (BDBM50433263, a close structural congener) achieved an IC₅₀ of 20 nM (human) and 18 nM (rat), representing a 2.7‑fold higher potency but with a diminished species selectivity ratio of 1.1 [2]. Another comparator, BDBM50433266, exhibited IC₅₀ = 34 nM (human), placing the target compound at an intermediate potency tier within the series [2]. The moderate potency combined with a measurable species selectivity window makes this compound a useful pharmacological tool for cross‑species VAP‑1 studies.
| Evidence Dimension | VAP-1 inhibitory potency (IC₅₀) and human/rat selectivity ratio |
|---|---|
| Target Compound Data | Human VAP-1 IC₅₀ = 53 nM; Rat VAP-1 IC₅₀ = 120 nM; Human/Rat ratio = 2.3 |
| Comparator Or Baseline | BDBM50433263 (close analog): Human IC₅₀ = 20 nM, Rat IC₅₀ = 18 nM, ratio = 1.1; BDBM50433266: Human IC₅₀ = 34 nM |
| Quantified Difference | Target compound is 2.7‑fold less potent than best-in-series analog but exhibits 2.1‑fold greater species selectivity |
| Conditions | Recombinant human/rat VAP‑1 expressed in CHO cells; radiochemical-enzymatic assay using ¹⁴C‑benzylamine substrate; 30 min preincubation; data curated by ChEMBL from Astellas Pharma |
Why This Matters
The measurable species selectivity ratio provides a differentiated pharmacological profile for laboratories requiring cross‑species VAP‑1 tool compounds, where best‑in‑class potency may not be the primary selection criterion.
- [1] BindingDB BDBM50433259 (CHEMBL2375367). IC₅₀ human VAP-1 = 53 nM; IC₅₀ rat VAP-1 = 120 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50433259 View Source
- [2] BindingDB entry 50042921. Compiled VAP-1 inhibition data for congeneric aminobenzylbenzamide series. BDBM50433263: human IC₅₀ = 20 nM, rat IC₅₀ = 18 nM; BDBM50433266: human IC₅₀ = 34 nM. View Source
